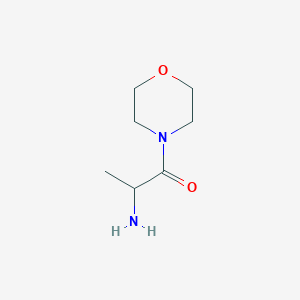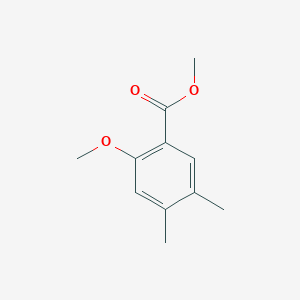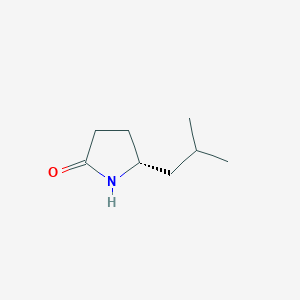![molecular formula C29H16O4 B3093505 9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde CAS No. 124575-63-9](/img/structure/B3093505.png)
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
Vue d'ensemble
Description
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is a compound that has garnered significant interest in the field of organic electronics. Structurally, it consists of two fluorene units connected through a spiro carbon at the 9,9’ positions, with aldehyde groups at the 2,2’,7,7’ positions. This unique structure imparts the compound with distinct physical and chemical properties, making it valuable for various applications.
Mécanisme D'action
Target of Action
It’s known that the compound is used in organic electronics due to its robust structure and two perpendicularly arranged π systems .
Mode of Action
The mode of action of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde involves its interaction with its targets in organic electronics. The compound features a sp3-hybridized carbon with two perpendicularly aligned π systems . This unique structure allows it to interact effectively with its targets.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of spirobifluorene-based conjugated microporous polymers .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents and slightly soluble in water .
Result of Action
It’s known that the compound can be used as a hole transporting material in the fabrication of perovskite solar cells .
Action Environment
It’s known that the compound has a high glass-transition temperature and excellent thermal stability .
Analyse Biochimique
Biochemical Properties
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of metal-organic frameworks (MOFs). The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it has been used to synthesize a metal-organic framework with copper ions, resulting in a material with high specific surface area and promising hydrogen uptake capacity . The interactions between 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde and biomolecules are primarily based on its ability to form stable covalent bonds, enhancing the stability and functionality of the resulting complexes.
Cellular Effects
The effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde has been observed to impact cell signaling pathways, potentially altering the behavior and function of cells.
Molecular Mechanism
At the molecular level, 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in gene expression, ultimately affecting cellular processes . The compound’s ability to form stable covalent bonds with biomolecules is a key factor in its mechanism of action, allowing it to modulate biochemical pathways effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde remains stable under various conditions, maintaining its biochemical properties over extended periods . Its degradation products can also have significant effects on cellular processes, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Understanding the dosage-dependent effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is crucial for its safe and effective application in biomedical research.
Metabolic Pathways
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is primarily based on its ability to form stable complexes with enzymes, modulating their activity and affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . These interactions are essential for the compound’s localization and function within biological systems.
Subcellular Localization
The subcellular localization of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate biochemical pathways and exert its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde typically involves the following steps:
Formation of the Spirobifluorene Core: This is achieved by coupling two fluorene units at the 9,9’ positions.
Introduction of Aldehyde Groups: The aldehyde groups are introduced through formylation reactions.
Industrial Production Methods
While specific industrial production methods for 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using HNO3 and H2SO4, halogenation using Br2 or Cl2 in the presence of a Lewis acid.
Major Products
Oxidation: 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarboxylic acid.
Reduction: 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrahydroxy compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent thermal and chemical stability.
Material Science: Employed in the synthesis of conjugated microporous polymers for gas absorption and separation.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Spirobifluorene: Lacks the aldehyde groups but shares the spirobifluorene core structure.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Contains bromine atoms instead of aldehyde groups.
9,9-Diphenylfluorene: Similar core structure but with phenyl groups instead of aldehyde groups.
Uniqueness
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is unique due to the presence of four reactive aldehyde groups, which provide multiple sites for further functionalization. This makes it a valuable intermediate for the synthesis of more complex molecules and materials .
Propriétés
IUPAC Name |
9,9'-spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16O4/c30-13-17-1-5-21-22-6-2-18(14-31)10-26(22)29(25(21)9-17)27-11-19(15-32)3-7-23(27)24-8-4-20(16-33)12-28(24)29/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYPGFOPUQWATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C3(C4=C2C=CC(=C4)C=O)C5=C(C=CC(=C5)C=O)C6=C3C=C(C=C6)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)

![5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3093479.png)
![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)



![5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3093515.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
